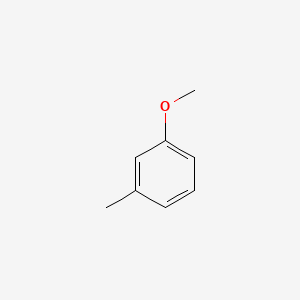

3-Methylanisole

Description

Properties

IUPAC Name |

1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGJGFTADMDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051500 | |

| Record name | 3-Methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | 3-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 3-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-84-5 | |

| Record name | 3-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-3-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9I3Y6WTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Methylanisole from m-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylanisole from m-cresol (B1676322), a crucial transformation in the production of various fine chemicals and pharmaceutical intermediates. The primary focus of this document is the well-established Williamson ether synthesis, offering a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound, also known as m-cresyl methyl ether, is a valuable aromatic compound utilized in the synthesis of fragrances, dyes, and active pharmaceutical ingredients. Its preparation from the readily available starting material, m-cresol, is a fundamental reaction in organic synthesis. The most prevalent and efficient method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group of m-cresol to form a phenoxide, followed by a nucleophilic substitution reaction with a methylating agent.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from m-cresol via the Williamson ether synthesis proceeds in two main steps:

-

Deprotonation: The acidic proton of the hydroxyl group in m-cresol is abstracted by a base, typically a strong hydroxide (B78521) like sodium hydroxide, to form the sodium m-cresolate salt. This salt is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The resulting m-cresolate anion attacks the methylating agent, commonly dimethyl sulfate (B86663), in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of this compound and a salt byproduct.

Caption: Reaction pathway for the synthesis of this compound from m-cresol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from m-cresol.

| Parameter | Value | Reference |

| Yield | 80% | [1] |

| Boiling Point | 175-176 °C | [1][2][3] |

| Density | 0.969 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.513 | [1][2][3] |

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established laboratory procedures for the methylation of phenols.[1]

Materials and Equipment:

-

m-Cresol

-

10% Sodium Hydroxide (NaOH) solution

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Dilute sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Three-necked flask

-

Reflux condenser

-

Stirrer

-

Internal thermometer

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, charge 1 mole of m-cresol.

-

Deprotonation: With continuous stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution to the flask.

-

Methylation: Vigorously stir the mixture while adding 1 mole of dimethyl sulfate through the dropping funnel. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.

-

Reaction Completion and Quenching: After the addition of dimethyl sulfate is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

-

Workup:

-

Cool the reaction mixture to room temperature. The mixture will separate into two layers.

-

Separate the organic layer.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine all the organic phases.

-

-

Purification:

-

Wash the combined organic phases with dilute sodium carbonate solution, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried organic phase to obtain pure this compound. The fraction boiling at 175-176 °C should be collected.[1]

-

-

Recovery of Unreacted m-Cresol (Optional): The aqueous reaction solution and the wash water can be acidified. Extraction of this acidified solution with ether will allow for the recovery of any unreacted m-cresol.[1]

Alternative Synthesis Routes

While the Williamson ether synthesis is the most common method, other approaches for the synthesis of this compound from m-cresol exist, including:

-

Reaction with Methyl Chloride: This method involves the reaction of m-cresol with methyl chloride in the presence of a base. However, due to the gaseous nature of methyl chloride, this reaction can be more challenging to handle in a laboratory setting.[2]

-

Methanol Alkylation: This process utilizes a catalyst, such as aluminum silicate, to facilitate the alkylation of m-cresol with methanol.[2]

-

Biotechnological Synthesis: Recent research has explored the use of enzymes, such as orcinol-O-methyltransferase, in yeast to convert m-cresol to this compound.[4] This approach offers a more environmentally friendly alternative to traditional chemical synthesis.

Conclusion

The synthesis of this compound from m-cresol is a well-understood and highly efficient process, particularly through the Williamson ether synthesis. This guide provides the necessary technical details for researchers and professionals to successfully perform this reaction. The provided experimental protocol, quantitative data, and visual representation of the reaction pathway serve as a comprehensive resource for the synthesis of this important chemical intermediate. The exploration of alternative, greener synthesis routes highlights the ongoing innovation in this field.

References

physical properties of 3-Methylanisole

An In-depth Technical Guide to the Physical Properties of 3-Methylanisole

This technical guide provides a comprehensive overview of the core (CAS No: 100-84-5), also known as 3-methoxytoluene.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a colorless to pale yellow liquid with a pleasant, narcissus-like odor.[2][3][4] It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals, and also serves as a solvent.[1][5][6]

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 100-84-5[7] |

| Molecular Formula | C₈H₁₀O[5][8] |

| Molecular Weight | 122.16 g/mol [2][5][7][8] |

| IUPAC Name | 1-methoxy-3-methylbenzene[1][2] |

| Synonyms | 3-Methoxytoluene, m-Methylanisole, m-Cresol methyl ether[1][5] |

| SMILES | COc1cccc(C)c1[7] |

| InChI Key | OSIGJGFTADMDOB-UHFFFAOYSA-N[7] |

Quantitative Physical Data

The key are presented in the table below for easy reference and comparison. These values are critical for handling, storage, and application in various experimental and industrial settings.

| Property | Value | Conditions |

| Melting Point | -47 °C | at 760 mmHg[3][5][9] |

| Boiling Point | 175-176 °C | at 760 mmHg (lit.)[3][5] |

| Density | 0.969 g/mL | at 25 °C (lit.)[3][5][7] |

| Refractive Index (n_D) | 1.513 | at 20 °C (lit.)[3][5][7] |

| Vapor Pressure | 1.8 mmHg | at 25 °C[5][9] |

| Flash Point | 52 °C (125.6 °F) | closed cup[7] |

| Solubility | Insoluble in water; Soluble in alcohol | - |

| LogP (o/w) | 2.660 | -[3][6] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is a fundamental property for characterizing and purifying liquids.[10] The capillary method is a common micro-scale technique that requires only a small amount of the sample.[11]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] In this method, the sample is heated, and the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[11][13]

Procedure:

-

A small amount of this compound is placed into a small test tube or sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The sample tube is attached to a thermometer.

-

The assembly is heated in a Thiele tube or a melting point apparatus.[11][14]

-

The apparatus is heated gently until a continuous and rapid stream of bubbles exits the inverted capillary.[13]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.[11][12][13]

Melting Point Determination

For this compound, which has a melting point of -47°C, this procedure would require a specialized low-temperature apparatus. The general principle, however, remains the same as for solids at room temperature.[3][5]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range.[15] Impurities typically lower and broaden the melting range.[16]

Procedure (General Capillary Method):

-

The sample of this compound is first frozen solid.

-

A small amount of the frozen, powdered sample is packed into a capillary tube sealed at one end.[17]

-

The capillary tube is placed into a melting point apparatus equipped with a cooling stage.[17]

-

The temperature is gradually increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The sample is observed through a magnifying lens.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18]

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying a liquid and assessing its purity.

Principle: The refractive index (n) of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is typically measured using a refractometer, which operates on the principle of refraction or total internal reflection.

Procedure (Using an Abbe Refractometer):

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms together to spread the liquid into a thin film.

-

While looking through the eyepiece, adjust the control knob until the light and dark fields are sharply focused and intersect the crosshairs.

-

If a color fringe is visible, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. B21455.18 [thermofisher.com]

- 5. This compound [chembk.com]

- 6. This compound | 100-84-5 [chemicalbook.com]

- 7. This compound 99 100-84-5 [sigmaaldrich.com]

- 8. This compound - Mycotoxin Database [mycocentral.eu]

- 9. This compound(100-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. jove.com [jove.com]

- 14. phillysim.org [phillysim.org]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 17. westlab.com [westlab.com]

- 18. pennwest.edu [pennwest.edu]

In-Depth Technical Guide: 3-Methylanisole (CAS Number 100-84-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylanisole (also known as 3-methoxytoluene), a versatile aromatic ether with the CAS number 100-84-5. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols, toxicological data, and an exploration of its potential biological activities are presented to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is a flammable liquid and should be handled with appropriate safety precautions. The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 100-84-5 | [1][2] |

| Molecular Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | - |

| Odor | Aromatic | - |

| Density | 0.969 g/mL at 25 °C | [3] |

| Boiling Point | 175-176 °C | [3] |

| Melting Point | -47 °C | - |

| Flash Point | 54 °C (129.2 °F) | - |

| Solubility | Insoluble in water, soluble in alcohol and ether | - |

| Refractive Index (n20/D) | 1.513 | [3] |

Synthesis and Reactivity

General Synthesis

A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, where m-cresol (B1676322) is methylated.

Experimental Protocol: Methylation of m-Cresol

-

Reactants: m-cresol, dimethyl sulfate (B86663), 10% sodium hydroxide (B78521) solution, diethyl ether, calcium chloride, sodium carbonate solution.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of m-cresol is treated with 1.25 moles of 10% sodium hydroxide with stirring.

-

While maintaining vigorous stirring and cooling to keep the temperature below 40 °C, 1 mole of dimethyl sulfate is added dropwise.

-

To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.

-

After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic phases are washed with a dilute sodium carbonate solution and then with water.

-

The organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield this compound.

-

Key Chemical Reactions

The aromatic ring of this compound is activated by the methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Acylation: A key reaction for introducing an acyl group onto the aromatic ring, which is a common step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reactants: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.

-

Procedure:

-

To a dry 25 mL round-bottom flask containing a stir bar, add anhydrous AlCl₃ (0.66 g, 4.0 mmol) and DCM (6 mL).

-

Slowly add acetyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.

-

Add a solution of this compound (0.43 mL, 4.6 mmol) in DCM (3 mL) dropwise over approximately 5 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

Quench the reaction by slowly adding ice-cold water (5 mL), with the first 1 mL added dropwise.

-

Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with DCM (2 x 5 mL).

-

Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the acylated product.[4]

-

Applications in Synthesis

Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). While direct synthetic routes for major drugs like Tramadol and Tolterodine (B1663597) often start from p-cresol (B1678582) or other precursors, the chemical principles involving Friedel-Crafts reactions and subsequent modifications of substituted anisoles are central to their synthesis.[5][6][7] The reactivity of this compound makes it a valuable building block for creating complex molecular architectures in drug discovery.

Dye Synthesis

In the dye industry, this compound is utilized as an intermediate for the production of azo dyes. The synthesis involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While a specific protocol using this compound as the coupling agent is not detailed in the provided search results, a general procedure for azo dye synthesis is outlined below.

General Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization:

-

Dissolve the aromatic amine (e.g., sulfanilic acid) in an aqueous solution of sodium carbonate.

-

In a separate vessel, dissolve sodium nitrite (B80452) in water.

-

Cool both solutions in an ice bath.

-

Add the sodium nitrite solution to the amine solution.

-

Slowly add this mixture to a beaker containing concentrated hydrochloric acid and ice to form the diazonium salt.[8][9][10][11]

-

-

Coupling:

-

Dissolve the coupling agent (an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).

-

Cool the solution of the coupling agent in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with stirring.

-

The azo dye will precipitate and can be collected by filtration.[8][9][10][11]

-

The workflow for a typical azo dye synthesis is illustrated below.

Biological Activity and Toxicology

Antibacterial and Antiseptic Properties

This compound has been noted for its antiseptic and antibacterial properties. The mechanism of action for methoxy-substituted aromatic compounds often involves disruption of the bacterial cell membrane.[12] Studies on similar compounds, such as 7-methoxycoumarin, have shown that they can destroy the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12] Furthermore, these compounds can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[13][14]

The proposed antibacterial mechanism is visualized in the following diagram.

Metabolism

The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of structurally related compounds like 3-methylindole (B30407), the metabolic pathways likely involve hydroxylation of the aromatic ring, O-demethylation to form m-cresol, or oxidation of the methyl group to a hydroxymethyl group.[15][16][17] The biotransformation of this compound by CYP102A1 variants has been explored for the synthesis of vanillin, indicating that both aromatic hydroxylation and O-demethylation are possible metabolic routes.[18]

A potential metabolic pathway is illustrated below.

Toxicology

Toxicological data for this compound is limited. It is classified as a flammable liquid and is harmful if swallowed. It is also reported to be an irritant.[19] Quantitative toxicological data are summarized in the table below.

| Toxicity Data | Value | Reference(s) |

| Intraperitoneal LD50 (mouse) | > 500 mg/kg | [1] |

Further comprehensive toxicological studies are required to fully characterize its safety profile.

Conclusion

This compound (CAS 100-84-5) is a chemical intermediate with significant utility in the synthesis of a diverse range of commercially important products, including pharmaceuticals and dyes. Its chemical reactivity, particularly its susceptibility to electrophilic aromatic substitution, makes it a valuable precursor for constructing complex molecules. While its biological activities, such as its antibacterial properties, are of interest, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive toxicological profile. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Mycotoxin Database [mycocentral.eu]

- 3. This compound 99 100-84-5 [sigmaaldrich.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]

- 6. A process for the preparation of tolterodine - Patent 1693361 [data.epo.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. google.com [google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Frontiers | Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum [frontiersin.org]

- 13. Frontiers | Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Methylanisole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-methylanisole, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.14 | t (triplet) | Ar-H (Position 5) |

| ~6.74 | d (triplet) | Ar-H (Position 6) |

| ~6.70 | s (singlet) | Ar-H (Position 2) |

| ~6.69 | d (doublet) | Ar-H (Position 4) |

| 3.73 | s (singlet) | -OCH₃ |

| 2.30 | s (singlet) | Ar-CH₃ |

Solvent: CDCl₃. Frequency: 399.65 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-O (Position 1) |

| 139.0 | C-CH₃ (Position 3) |

| 129.2 | Ar-CH (Position 5) |

| 121.5 | Ar-CH (Position 6) |

| 115.8 | Ar-CH (Position 4) |

| 111.8 | Ar-CH (Position 2) |

| 55.1 | -OCH₃ |

| 21.5 | Ar-CH₃ |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950, ~2830 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| ~1600, ~1580 | Strong | Aromatic C=C Stretch |

| ~1480, ~1460 | Medium | C-H Bend (-CH₃) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~870, ~770 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 20.8 | [M - CH₃]⁺ |

| 92 | 23.7 | [M - OCH₂]⁺ or [M - C₂H₆]⁺ |

| 91 | 50.3 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 31.3 | [C₆H₇]⁺ |

| 77 | 35.8 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 9.5 | [C₅H₅]⁺ |

| 51 | 12.9 | [C₄H₃]⁺ |

| 39 | 18.6 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

-

Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans for adequate signal-to-noise (often several hundred to thousands), and a relaxation delay of 2 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The sample-loaded salt plates are placed in the sample holder of the spectrometer.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber). The spectrum is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or, more commonly, gas chromatography-mass spectrometry (GC-MS) is used. In GC-MS, a small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the components of the sample, and this compound is introduced into the mass spectrometer as a pure compound.

-

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.

-

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of 3-Methylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylanisole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a general experimental protocol and a logical workflow for assessment.

Introduction to this compound

This compound (also known as m-cresyl methyl ether) is an organic compound with the chemical formula C₈H₁₀O. It is a colorless liquid with a characteristic sweet, floral odor and is used as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Qualitative Solubility Data

While specific quantitative solubility data is scarce, general solubility information for this compound has been reported. The compound is generally described as being soluble in alcohols and insoluble in water.[1][2][3][4] It is also expected to be miscible with a wide range of common organic solvents due to its chemical structure, which features both a nonpolar aromatic ring and a more polar ether group.

| Solvent Class | Qualitative Solubility |

| Alcohols | Soluble |

| Water | Insoluble |

This table summarizes the qualitative solubility information found in the provided search results. The term "Soluble" indicates that the substance is generally observed to dissolve in solvents of this class, though the exact concentration is not specified.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a target organic solvent. This process ensures a systematic and thorough investigation, from initial screening to precise quantitative measurement.

Caption: Logical workflow for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

-

High-purity this compound (>99%)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional, for phase separation)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography with a UV detector - HPLC-UV)

4.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to a day, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

If separation is slow, the mixture can be centrifuged to facilitate the separation of the two phases.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.

-

Analyze the calibration standards and the saturated solution sample using a suitable analytical technique (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

4.3. Data Presentation

The solubility can be expressed in various units, such as:

-

g/100 mL: Grams of solute per 100 milliliters of solvent.

-

mol/L (Molarity): Moles of solute per liter of solution.

-

Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.

All quantitative data should be presented in a structured table for easy comparison, including the solvent, temperature, and the calculated solubility with its units.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the necessary framework for researchers and professionals to systematically determine this crucial physical property. The provided logical workflow and detailed experimental protocol offer a robust approach to generating reliable and accurate solubility data, which is essential for the effective use of this compound in research, development, and industrial applications.

References

Theoretical Studies of the Molecular Structure of 3-Methylanisole: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of 3-Methylanisole (1-methoxy-3-methylbenzene). It covers the computational methodologies, conformational analysis, and the prediction of structural, vibrational, and electronic properties. By summarizing key data and outlining theoretical protocols, this document serves as a comprehensive resource for understanding the molecular characteristics of this compound, which is a vital intermediate in the synthesis of dyes, pharmaceuticals, and fragrances.[1]

Introduction to this compound

This compound, a substituted aromatic ether, is a significant building block in organic chemistry.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its chemical reactivity, designing new synthetic pathways, and understanding its potential biological interactions. Theoretical and computational chemistry offer powerful tools for elucidating these molecular details at a level of detail that can be challenging to achieve through experimental methods alone.

Computational techniques, particularly Density Functional Theory (DFT), are widely used to analyze molecular geometries, vibrational frequencies, and electronic structures, providing valuable insights for researchers.[2] This guide details the application of these methods to this compound and its analogues.

Conformational Analysis

The primary sources of conformational isomerism in this compound are the rotations of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the plane of the benzene (B151609) ring. The orientation of the methoxy group is of particular interest as it can exist in syn or anti conformations with respect to the methyl group at the meta-position. This is analogous to the cis and trans conformers identified in similar molecules like 3-methylthioanisole.[3]

The syn conformer has the O-CH₃ bond pointing towards the ring's methyl group, while the anti conformer has it pointing away. The energy difference between these conformers and the rotational barrier can be determined by scanning the potential energy surface (PES).

Caption: Potential syn and anti conformers of this compound.

Computational Methodologies and Protocols

Theoretical investigations of molecular structures like this compound follow a standardized workflow to ensure accuracy and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Experimental Protocol (Computational):

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. Both syn and anti conformers are generated as starting points for optimization.

-

Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is a crucial step to locate the stable minima on the potential energy surface.[4]

-

Method: Density Functional Theory (DFT).

-

Functional: A common choice is the B3LYP hybrid functional.

-

Basis Set: Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p), or Dunning's correlation-consistent basis sets like cc-pVTZ are frequently used to provide a good description of the electronic structure.[2]

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry.

-

Property Calculations: Once a stable structure is confirmed, various electronic and structural properties are calculated using the same level of theory. This includes HOMO-LUMO energies, dipole moments, and Mulliken population analysis.[2][6]

-

Potential Energy Surface (PES) Scan: To determine the rotational energy barriers of the methoxy and methyl groups, a relaxed PES scan is conducted. This involves systematically rotating a specific dihedral angle (e.g., C-C-O-C for the methoxy group) in small increments and performing a constrained optimization at each step.[7]

Caption: A typical workflow for theoretical analysis of a molecule.

Theoretical Structural and Energetic Data

Computational studies yield precise data on bond lengths, angles, and rotational energy barriers. While specific experimental data for this compound is sparse, theoretical values provide a reliable model. The following tables summarize the kind of quantitative data obtained from DFT calculations, with reference values from analogous molecules.

Table 1: Representative Calculated Geometric Parameters (Note: These are typical values expected from a DFT B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-H (aromatic) | ~1.08 Å | |

| C(ring)-O | ~1.36 Å | |

| O-C(methyl) | ~1.43 Å | |

| C(ring)-C(methyl) | ~1.51 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angles | C-C-C (aromatic) | 118 - 121 ° |

| C-O-C | ~118 ° | |

| C(ring)-C-H (methyl) | ~109.5 ° |

Table 2: Calculated Rotational Barriers and Dipole Moments

| Parameter | Description | Reference Calculated Value |

| V₃ Barrier (-OCH₃) | Rotational barrier of the methoxy methyl group | ~980 - 1200 cm⁻¹[7] |

| V₃ Barrier (-CH₃) | Rotational barrier of the ring's methyl group | ~35 - 70 cm⁻¹[7] |

| Dipole Moment | Net molecular dipole moment | ~1.0 - 1.7 Debye[3] |

The high barrier for the methoxy methyl rotation suggests that, at room temperature, this rotation is not free, unlike the methyl group attached directly to the ring, which has a significantly lower barrier.[7]

Vibrational and Electronic Properties

Vibrational analysis predicts the frequencies of fundamental modes of molecular motion, which correspond to peaks in IR and Raman spectra.

Caption: A conceptual diagram of a Potential Energy Surface scan.

Table 3: Representative Calculated Vibrational Frequencies and Assignments

| Vibrational Mode Assignment | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl/methoxy) | 2850 - 3000 | Strong |

| C=C Ring Stretch | 1450 - 1600 | Strong |

| C-H Bend | 1350 - 1450 | Medium |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| Ring Breathing | ~800 | Medium |

Note: Frequencies are based on DFT calculations for similar molecules like p-methylanisole and 3,5-dimethylanisole.[2][8]

Table 4: Representative Calculated Electronic Properties

| Property | Description | Typical Value (eV) |

| HOMO Energy | Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |

| HOMO-LUMO Gap | Energy difference, relates to reactivity | ~5.0 to 6.0 |

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[2]

Conclusion

Theoretical studies provide a robust framework for understanding the molecular structure and properties of this compound. Through methods like Density Functional Theory, it is possible to perform detailed conformational analyses, determine accurate geometric parameters, and predict vibrational and electronic properties. This information is invaluable for researchers in synthetic chemistry, materials science, and drug development, enabling a more rational approach to molecular design and reactivity prediction. The synergy between these computational predictions and experimental validation remains a cornerstone of modern chemical research.

References

- 1. This compound | 100-84-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. simons.hec.utah.edu [simons.hec.utah.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Vibrations and theoretical calculations of p-methylanisole in the first electronically excited S1 and ionic ground D0 states - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3-Methylanisole: A Technical Guide

This in-depth technical guide explores the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-Methylanisole. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational and experimental protocols, and presents key data in a structured format for clarity and comparative analysis.

Introduction

This compound (3-MA), also known as m-cresol (B1676322) methyl ether, is an aromatic organic compound with applications in the synthesis of dyes and pharmaceutical intermediates.[1] A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate these properties with high accuracy.[2]

This guide focuses on the use of DFT to perform conformational analysis, vibrational spectroscopy (FT-IR and FT-Raman), and to analyze frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP). The theoretical findings are discussed in the context of established experimental techniques.

Methodologies

Computational Protocol

Quantum chemical calculations are performed using the Gaussian suite of programs. The molecular structure of this compound is optimized to its ground state geometry using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] The 6-311++G(d,p) basis set is employed for these calculations to provide a good balance between accuracy and computational cost.[5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra. Further analyses, including Natural Bond Orbital (NBO) and Time-Dependent DFT (TD-DFT) for electronic properties, are carried out on this optimized geometry.[6]

Caption: Computational workflow for this compound analysis.

Experimental Protocols

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of a solid sample of this compound can be recorded using a spectrometer, such as a PerkinElmer model, over a range of 4000-400 cm⁻¹.[7] The sample is typically prepared using the KBr pellet technique. A small amount of the compound is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is obtained by passing infrared radiation through the disk and measuring the absorption at each wavelength.

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer, such as a BRUKER RFS 27 model, with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[7] The solid sample is placed in a capillary tube, and the scattered light is collected and analyzed. The spectrum is typically recorded in the range of 4000-100 cm⁻¹.

Results and Discussion

Conformational Analysis and Optimized Geometry

The optimization of the this compound structure reveals the most stable conformation. The key structural feature is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring. Due to steric hindrance and electronic effects, specific rotational conformers will be energetically favored. The optimized geometric parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule in its lowest energy state.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations for analogous molecules.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-O (methoxy) | 1.365 Å |

| O-CH₃ | 1.420 Å | |

| C-C (aromatic avg.) | 1.395 Å | |

| C-CH₃ (ring) | 1.510 Å | |

| Bond Angles | C-O-C | 118.5° |

| C-C-O | 120.5° | |

| H-C-H (methyl avg.) | 109.4° |

Vibrational Analysis

Vibrational frequency calculations predict the positions and intensities of bands in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.[8] The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the methyl and methoxy C-H stretches are found just below 3000 cm⁻¹.[9] Other characteristic vibrations include C-O stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations. Experimental values may differ slightly.)

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3080 | Aromatic C-H stretching |

| ~2960 | Asymmetric CH₃ stretching (methoxy & ring) |

| ~2850 | Symmetric CH₃ stretching (methoxy & ring) |

| ~1600 | Aromatic C-C stretching |

| ~1460 | CH₃ deformation |

| ~1250 | Asymmetric C-O-C stretching |

| ~1040 | Symmetric C-O-C stretching |

| ~800 | Aromatic C-H out-of-plane bending |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[11] A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is distributed over the π* system of the ring.

Caption: Frontier molecular orbitals (HOMO-LUMO) energy diagram.

Table 3: Calculated Electronic Properties of this compound (Note: Representative values based on TD-DFT calculations.)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 5.45 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by studying the delocalization of electron density between occupied and unoccupied orbitals.[12] For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atom and the antibonding π* orbitals of the aromatic ring, contributing to the stability of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.[13] The MEP map shows regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the oxygen atom, while the hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential.

Conclusion

Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a robust framework for the detailed characterization of this compound. This guide has outlined the standard computational and experimental protocols for such an analysis. The theoretical data on optimized geometry, vibrational frequencies, and electronic properties (HOMO-LUMO, NBO, MEP) collectively offer a comprehensive understanding of the molecule's structure, stability, and reactivity. This information is invaluable for professionals in chemistry and drug development, enabling more accurate predictions of molecular behavior and facilitating the design of new chemical entities.

References

- 1. This compound [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. NBO [cup.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for 3-Methylanisole (m-methylanisole). The information compiled herein is essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety assessment, and reaction modeling. This document presents key thermochemical parameters, details the experimental methodologies used for their determination, and visualizes relevant reaction pathways.

Core Thermochemical Data

The thermochemical properties of this compound are fundamental to understanding its stability and reactivity. The following tables summarize the key quantitative data that has been experimentally determined or computationally calculated.

Table 1: Enthalpy and Energy Data for this compound

| Thermochemical Property | Value | Phase | Method |

| Standard Molar Enthalpy of Formation (ΔfH°) | Value not explicitly found in search results, but derived in a benchmark study[1] | Liquid | Combustion Calorimetry & Computational |

| Standard Molar Enthalpy of Formation (ΔfH°) | Value not explicitly found in search results, but computed in a benchmark study[1] | Gas | Ab initio calculations (W1-F12, G4) |

| Heat of Combustion (ΔcH°) | -4426 kJ/mol | Liquid | Not Specified |

| Molar Enthalpy of Vaporization (ΔvapH°) | 39.2 kJ/mol | Liquid to Gas | Transpiration Method |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molar Mass | 122.16 g/mol |

| Density | 0.969 g/mL at 25 °C |

| Boiling Point | 175-176 °C |

| Melting Point | -47 °C |

| Flash Point | 54 °C |

Note: While a benchmark study has derived the standard molar enthalpy of formation for liquid this compound, the specific numerical value was not available in the public domain search results.[1] Similarly, computational values for the gas-phase enthalpy of formation have been determined.[1] Explicit experimental values for standard molar entropy and heat capacity were not found in the conducted search. For precise process modeling, it is recommended to consult the full text of the cited benchmark study or perform dedicated experimental measurements or high-level computational chemistry studies.

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for obtaining the enthalpy data for this compound and related compounds are combustion calorimetry and the transpiration method.

Combustion Calorimetry

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be derived.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb, which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated. Corrections are applied for the heat of formation of nitric acid (from the oxidation of nitrogen impurities) and for any incomplete combustion. The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of a substance at different temperatures. This data is then used to calculate the enthalpy of vaporization.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

In this method, a stream of an inert carrier gas (such as nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of this compound maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser or a trap where the vaporized sample is collected. The amount of the condensed substance is determined gravimetrically. By knowing the volume of the carrier gas that has passed through the saturator and the mass of the condensed sample, the partial pressure of the this compound at that temperature can be calculated using the ideal gas law and Dalton's law of partial pressures. The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Signaling and Reaction Pathways

Understanding the potential transformations of this compound is crucial for its application in chemical synthesis and for assessing its metabolic fate in drug development.

Catalytic Disproportionation

In the presence of an acid catalyst such as HZSM-5, anisole (B1667542) and its derivatives can undergo disproportionation reactions. This involves the transfer of a methyl group between two molecules.

Caption: Disproportionation reaction of this compound.

Enzymatic Conversion to Vanillin

Certain cytochrome P450 enzymes can catalyze the oxidation of this compound, leading to the formation of valuable compounds like vanillin. This biotransformation pathway is of significant interest in the development of green and sustainable chemical processes.

Caption: Enzymatic conversion of this compound to Vanillin.

This guide provides a foundational understanding of the thermochemical properties of this compound. For further in-depth analysis and application in specific research or development projects, consulting the primary literature and performing targeted experimental or computational studies is highly recommended.

References

Crystal Structure of 3-Methylanisole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 3-methylanisole and the methodologies involved in the structural elucidation of its derivatives. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction to this compound and its Structural Importance

This compound (1-methoxy-3-methylbenzene) is an organic compound with the chemical formula C8H10O.[1][2][3] As a substituted anisole, its molecular structure is a key determinant of its physical and chemical properties. In the fields of drug discovery and materials science, a thorough understanding of the crystal structure of this compound derivatives is crucial. The three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates a compound's stability, solubility, and bioavailability.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for the parent this compound, which serves as a baseline for comparative analysis with its derivatives.

| Compound | This compound |

| Chemical Formula | C8H10O |

| Molecular Weight | 122.16 g/mol [1] |

| COD ID | 7232602[1] |

| Crystal System | Data not publicly available in summary format |

| Space Group | Data not publicly available in summary format |

| Unit Cell Dimensions | a, b, c, α, β, γ - Data not publicly available in summary format |

| Volume (V) | Data not publicly available in summary format |

| Calculated Density (ρcalc) | Data not publicly available in summary format |

| Molecules per unit cell (Z) | Data not publicly available in summary format |

Note: While the crystal structure of this compound is available in the Crystallography Open Database, a detailed summary of its crystallographic parameters is not provided in the publicly accessible abstracts. Researchers are encouraged to access the full crystallographic information file (CIF) from the database for complete data.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and purification to crystal growth and X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various organic reactions. For instance, halogenation or nitration reactions can be employed to introduce substituents onto the aromatic ring.

Example Protocol: Synthesis of a Halogenated this compound Derivative

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., a halogenated solvent or acetic acid).

-

Reagent Addition : Slowly add the halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimde) to the solution. A catalyst, such as iron(III) bromide, may be required.

-

Reaction Conditions : Stir the reaction mixture at a controlled temperature (which may range from room temperature to reflux) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for halogenation).

-

Extraction : Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure derivative.

Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.

-

Slow Evaporation : Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Slow Cooling : Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer), to induce crystallization.

Single-Crystal X-ray Diffraction

-

Crystal Mounting : Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using least-squares methods.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound derivatives.

This comprehensive guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. By following the detailed experimental protocols, researchers can successfully determine the crystal structures of novel derivatives, contributing to advancements in drug development and materials science.

References

3-Methylanisole: A Comprehensive Technical Guide on its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole, also known as m-cresol (B1676322) methyl ether or 3-methoxytoluene, is an aromatic organic compound with a significant history and a wide range of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides an in-depth exploration of the discovery, historical synthesis, modern preparative methods, and diverse applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [4] |

| Molecular Weight | 122.16 g/mol | [4] |

| CAS Number | 100-84-5 | [5] |

| Boiling Point | 175-176 °C | [3] |

| Melting Point | -47 °C | [3] |

| Density | 0.969 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.513 | [5] |

| Solubility | Soluble in alcohol, insoluble in water. | [3] |

| Flash Point | 52 °C (closed cup) | [5] |

Discovery and History of Synthesis

The discovery of this compound is intrinsically linked to the broader development of ether synthesis in the 19th century. While a specific date for its first isolation is not well-documented, its preparation became feasible following the groundbreaking work of Alexander Williamson in 1850 on the synthesis of ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers, including aromatic ethers like this compound.